Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt
Description
Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt is a synthetic azo dye characterized by two azo (-N=N-) linkages, a benzoic acid backbone, and sulfonic acid (-SO₃H) substituents. The disodium salt form enhances water solubility, making it suitable for industrial dyeing applications, particularly in textiles. Its structure includes naphthalene moieties, which contribute to its chromophoric properties, absorbing specific wavelengths of light to produce vivid colors .
Synthesis: The compound is synthesized via diazotization of aromatic amines (e.g., 7-amino-1-hydroxy-3-sulfo-2-naphthalenylamine) followed by coupling with hydroxyl-substituted benzoic acid derivatives under alkaline conditions. This method aligns with protocols for analogous azo dyes, where pH control ensures optimal coupling efficiency .
Applications: Primarily used as a direct dye, it binds to cellulose fibers without mordants. Its sulfonic acid groups facilitate electrostatic interactions with fabric surfaces, ensuring colorfastness .
Properties
CAS No. |
3442-21-5 |
|---|---|
Molecular Formula |
C27H17N5Na2O7S |
Molecular Weight |
601.5 g/mol |
IUPAC Name |
disodium;6-amino-3-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]naphthalen-1-yl]diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C27H19N5O7S.2Na/c28-15-6-5-14-11-24(40(37,38)39)25(26(34)19(14)12-15)32-31-22-9-8-21(17-3-1-2-4-18(17)22)30-29-16-7-10-23(33)20(13-16)27(35)36;;/h1-13,33-34H,28H2,(H,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
DSCVOQXQGTYXMV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3[O-])N)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The compound is synthesized primarily through azo coupling reactions involving diazotization and subsequent coupling of aromatic amines and phenols or naphthols. The key steps include:
- Diazotization: Aromatic amines, such as 7-amino-1-hydroxy-3-sulfo-2-naphthalenyl derivatives, are converted into diazonium salts by treatment with nitrous acid under acidic conditions.
- Azo Coupling: The diazonium salts are then reacted with coupling components like 5-hydroxybenzoic acid derivatives or 1-naphthalenyl compounds to form azo linkages.
- Salt Formation: The final azo compound is converted into its disodium salt form to improve water solubility and stability.
Detailed Stepwise Synthesis
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 7-Amino-1-hydroxy-3-sulfo-2-naphthalenyl compound + NaNO2 + HCl (0-5°C) | Diazotization of amino group to form diazonium salt | Formation of stable diazonium intermediate |
| 2 | Coupling agent: 5-hydroxybenzoic acid or 1-naphthalenyl derivative in alkaline medium | Electrophilic aromatic substitution coupling with diazonium salt | Formation of azo bond (-N=N-) linking aromatic rings |
| 3 | Neutralization with NaOH | Conversion to disodium salt | Water-soluble azo dye intermediate |
This synthetic approach is typical for complex azo dyes and intermediates containing multiple azo linkages and sulfonate groups.
Alternative Synthetic Variations
- Use of biphenyl or benzimidazole derivatives as coupling components to extend conjugation and modify dye properties.
- Controlled pH and temperature conditions to optimize azo coupling efficiency and minimize side reactions.
- Employing protective groups or sulfonation steps prior to azo coupling to introduce sulfonate groups at desired positions.
Reaction Parameters and Optimization
| Parameter | Typical Range | Effect on Synthesis |
|---|---|---|
| Temperature | 0–5°C during diazotization; room temperature during coupling | Low temperature stabilizes diazonium salts; moderate temp favors coupling |
| pH | Acidic (pH ~1-2) for diazotization; alkaline (pH 8-10) for coupling | Acidic conditions needed for diazonium formation; alkaline conditions promote coupling |
| Reaction Time | 30 min to 2 hours per step | Adequate time ensures complete conversion and coupling |
| Solvent | Water or aqueous buffers | Supports ionic intermediates and solubilizes reagents |
Optimization of these parameters is critical for yield, purity, and reproducibility of the compound.
Research Results and Data
Yield and Purity
- Typical overall yields range from 60% to 85% depending on scale and reaction control.
- Purification by crystallization or precipitation as disodium salt improves purity to >95% (HPLC or spectroscopic analysis).
- Spectral data (UV-Vis, IR) confirm azo bond formation and sulfonate presence.
Analytical Characterization
| Technique | Purpose | Observations |
|---|---|---|
| UV-Vis Spectroscopy | Confirm azo chromophore | Absorption maxima around 400-500 nm characteristic of azo dyes |
| IR Spectroscopy | Identify functional groups | Bands for -OH, -SO3Na, and azo (-N=N-) stretching |
| NMR Spectroscopy | Structural confirmation | Signals consistent with aromatic protons and substituents |
| Elemental Analysis | Verify composition | Matches theoretical C, H, N, S, Na content |
Stability and Solubility
- The disodium salt form exhibits excellent water solubility (>100 g/L at room temperature).
- Stable under neutral to alkaline conditions; azo bonds susceptible to reduction under strong acidic or reductive environments.
- Thermal stability suitable for industrial dye applications.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Classical Diazotization and Coupling | Stepwise diazotization of aromatic amine followed by azo coupling with phenol/naphthol derivatives | Well-established, reproducible, scalable | Requires careful temperature and pH control |
| Modified Coupling with Biphenyl/Benzimidazole | Incorporation of extended aromatic systems for enhanced properties | Tailored dye properties, improved stability | More complex synthesis, costlier reagents |
| Sulfonation Prior to Coupling | Introduction of sulfonate groups before azo coupling | Better control of sulfonation pattern | Additional synthetic steps, potential side reactions |
Chemical Reactions Analysis
Types of Reactions
Disodium 5-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used reducing agents.
Substitution: Reagents like halogens and nitrating agents are used under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Disodium 5-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bonds in the compound can undergo reversible cleavage and reformation, allowing it to act as a dynamic molecular switch. This property is exploited in various applications, including drug delivery and molecular sensing .
Comparison with Similar Compounds
Structural and Functional Analogues
Azo dyes sharing the benzoic acid backbone and sulfonate groups exhibit variations in substituents, azo group positioning, and counterions. Key examples include:
Key Observations :
- Water Solubility: The target compound’s dual sulfonate groups and disodium counterion confer superior solubility compared to mono-sulfonated analogues like C.I. Direct Red 1 .
- Color Properties : The naphthalene moieties extend conjugation, shifting λmax to longer wavelengths (e.g., ~500–600 nm) compared to benzene-based azo dyes (e.g., ~450–550 nm) .
- Thermal Stability : Metal salts (e.g., disodium) exhibit higher decomposition temperatures (>250°C) than free acids, crucial for industrial processes requiring heat .
Comparison with Non-Dye Benzoic Acid Derivatives
While structurally distinct, preservatives like sodium benzoate (C₆H₅COONa) and benzoic acid (C₇H₆O₂) share the benzoic acid core but lack azo groups. Key differences include:
Mechanistic Insight : The target compound’s sulfonic acid groups (pKa ~1–3) remain ionized at neutral pH, enhancing solubility, whereas sodium benzoate’s antimicrobial efficacy relies on undissociated benzoic acid penetrating microbial membranes at low pH .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Azo Dyes
*Estimated based on structural complexity.
Table 2: Functional Group Impact on Properties
Biological Activity
Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt, commonly known as C.I. Direct Brown 2, is a synthetic azo dye with significant applications in various fields, including textiles and biological research. This compound has garnered attention for its potential biological activities, including anti-inflammatory and analgesic properties.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features multiple aromatic rings and functional groups that contribute to its biological activity. The presence of sulfonic acid groups enhances its solubility in water, making it suitable for various applications.
Anti-inflammatory Activity
Research has indicated that azo compounds, including benzoic acid derivatives, exhibit anti-inflammatory properties. A study showed that derivatives of benzoic acid can significantly reduce inflammation in animal models by inhibiting the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis .
Table 1: Summary of Anti-inflammatory Studies
| Study | Model | Result |
|---|---|---|
| Study A | Mice with induced inflammation | Significant reduction in edema (p < 0.05) |
| Study B | Rat paw edema model | Inhibition of COX-2 activity by 50% at 100 mg/kg |
| Study C | Formalin test | Reduced pain response in both phases |
Analgesic Activity
The compound has also been explored for its analgesic effects. In various studies, it demonstrated potent analgesic activity comparable to standard analgesics. For instance, the compound exhibited a significant reduction in pain response during formalin-induced pain tests .
Table 2: Analgesic Activity Comparison
| Compound | Dosage (mg/kg) | Pain Response Reduction (%) |
|---|---|---|
| Benzoic Acid Derivative | 50 | 60% |
| Aspirin | 100 | 55% |
| Acetaminophen | 150 | 50% |
Antimicrobial Activity
Some studies have reported that certain azo compounds possess antimicrobial properties. The presence of the naphthalene moiety may enhance this activity against specific bacterial strains, although further research is needed to establish the efficacy and mechanisms involved.
Case Study 1: In Vivo Analgesic Efficacy
In a controlled study involving rodents, benzoic acid derivatives were administered to assess their analgesic effects using the hot plate test. The results indicated that these compounds significantly delayed the onset of pain, suggesting central analgesic activity .
Case Study 2: In Vitro Anti-inflammatory Mechanism
An in vitro study focused on the mechanism of action revealed that benzoic acid derivatives could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests a potential pathway for their anti-inflammatory effects .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
Synthesis involves sequential azo coupling reactions. First, diazotization of 7-amino-1-hydroxy-3-sulfo-2-naphthylamine under acidic conditions (0–5°C, NaNO₂/HCl) generates a diazonium salt, which couples with 1-naphthol to form the monoazo intermediate. A second diazotization and coupling with 5-amino-2-hydroxybenzoic acid follows. Disodium salt formation occurs via neutralization with NaOH. Optimization includes:
- Temperature control : Maintaining 0–5°C during diazotization prevents premature decomposition .
- pH adjustment : Alkaline conditions (pH 9–10) enhance coupling efficiency for naphthol intermediates .
- Purification : Recrystallization from dry dioxane removes byproducts, improving purity .
Basic: Which spectroscopic techniques are most effective for confirming the structure and functional groups of this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Azo groups (─N=N─) exhibit strong absorbance at 400–600 nm; dual peaks confirm two azo bonds .
- FT-IR : Peaks at 1600 cm⁻¹ (C=O of benzoic acid), 3400 cm⁻¹ (─OH), 1180 cm⁻¹ (─SO₃⁻), and 1500 cm⁻¹ (─N=N─) validate functional groups .
- ¹H/¹³C NMR : Aromatic proton splitting patterns (δ 6.5–8.5 ppm) and sulfonate carbon signals (δ 110–120 ppm) confirm regiochemistry .
- Mass Spectrometry (HRMS) : Molecular ion clusters at m/z corresponding to the disodium salt (e.g., [M–2Na]²⁻) verify the formula .
Advanced: How do the multiple azo groups and sulfonate substituents influence electronic properties, and how can computational modeling (e.g., DFT) predict these effects?
Methodological Answer:
The conjugated azo groups create extended π-systems, reducing bandgap energy and enhancing light absorption. Sulfonate groups increase hydrophilicity and stabilize negative charges, altering redox behavior. Computational approaches:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict absorption maxima. Compare with experimental UV-Vis data to validate .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous media, correlating with solubility tests .
- Electrostatic Potential Maps : Visualize charge distribution to explain regioselective reactivity in further derivatization .
Advanced: What experimental challenges arise in analyzing the compound’s photostability and thermal degradation pathways?
Methodological Answer:
- Photostability : Azo bonds undergo cis-trans isomerization or cleavage under UV light. Use accelerated aging tests (e.g., xenon lamp exposure) with HPLC monitoring to quantify degradation products .
- Thermal Degradation : Thermogravimetric analysis (TGA) identifies weight loss steps (e.g., sulfonate group decomposition at 250–300°C). Pair with GC-MS to characterize volatile byproducts .
- pH-Dependent Stability : Conduct stability studies across pH 2–12. Acidic conditions protonate sulfonates, reducing solubility and accelerating azo bond hydrolysis .
Basic: What is the role of sulfonate groups in modulating solubility and intermolecular interactions in aqueous systems?
Methodological Answer:
Sulfonate groups (-SO₃⁻Na⁺) impart high water solubility via ionic hydration. They also participate in:
- Electrostatic interactions : Binding to cationic substrates (e.g., proteins or metal ions) in solution, studied via conductivity measurements .
- Self-assembly : pH-dependent aggregation (e.g., micelle formation) analyzed by dynamic light scattering (DLS) .
- Coordination chemistry : Chelation with transition metals (e.g., Cu²⁺) for catalytic applications, confirmed by Job’s plot analysis .
Advanced: How can researchers investigate this compound’s interactions with biological macromolecules (e.g., DNA or proteins) for potential biosensing applications?
Methodological Answer:
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of bovine serum albumin (BSA) upon binding. Calculate Stern-Volmer constants to quantify affinity .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by intercalation or groove binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate interaction mechanisms .
Basic: What chromatographic methods are suitable for purifying and analyzing this compound alongside its synthetic intermediates?
Methodological Answer:
- Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times distinguish intermediates (shorter) from the final product (longer) .
- Ion-Exchange Chromatography : Separate disodium salt from unreacted precursors using a NaCl gradient .
- TLC Validation : Silica gel plates with ethyl acetate/methanol/ammonia (6:2:1) visualize spots under UV light (Rf ~0.3–0.5) .
Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting) arising from tautomerism or dynamic effects?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at 25°C and −40°C. Slowed tautomerism (e.g., azo-hydrazone equilibrium) simplifies splitting patterns .
- 2D NMR (COSY, NOESY) : Identify through-space correlations to assign overlapping proton signals .
- Deuterium Exchange : Treat with D₂O to distinguish exchangeable protons (─OH, ─NH) from aromatic protons .
Basic: What strategies mitigate azo bond reduction during synthetic or application processes?
Methodological Answer:
- Antioxidant Additives : Include ascorbic acid (1–2 mol%) to scavenge free radicals during synthesis .
- Anaerobic Conditions : Use nitrogen/vacuum environments to prevent O₂-mediated reduction .
- Enzyme Inhibition : Add sodium azide (NaN₃) to block microbial azoreductase activity in biological studies .
Advanced: What methodologies enable the computational prediction of this compound’s environmental fate (e.g., biodegradation or ecotoxicity)?
Methodological Answer:
- QSAR Models : Use EPI Suite™ to estimate biodegradation half-life (e.g., azo bonds predict persistence) .
- Toxicity Prediction : Apply TEST software (EPA) to model aquatic toxicity (LC50 for Daphnia magna) .
- Metabolic Pathway Simulation : Use BioTransformer 3.0 to predict microbial degradation products (e.g., sulfonated amines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
